molecular formula C10H13ClN4 B1669865 3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane CAS No. 286946-32-5

3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane

货号: B1669865
CAS 编号: 286946-32-5
分子量: 224.69 g/mol
InChI 键: USXYDBGSWSSTGE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane (hereafter referred to as Compound 1a) is a synthetic analogue of the natural alkaloid epibatidine, a potent nicotinic acetylcholine receptor (nAChR) agonist with notable analgesic properties . The compound features a 3,8-diazabicyclo[3.2.1]octane core substituted at the 3-position with a 6-chloro-3-pyridazinyl group. Key pharmacological attributes include:

  • High affinity for α4β2 nAChRs: Ki = 4.1 ± 0.21 nM .
  • Antinociceptive activity: Significant pain threshold elevation at 1 mg/kg (subcutaneous) in murine hot plate assays, with effects lasting ~45 minutes .

属性

IUPAC Name

3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4/c11-9-3-4-10(14-13-9)15-5-7-1-2-8(6-15)12-7/h3-4,7-8,12H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXYDBGSWSSTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1N2)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423410
Record name 3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286946-32-5
Record name 3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Structural Analogy to Epibatidine

3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane (referred to herein as Compound 1a ) was first synthesized by Barlocco et al. in 1998 as part of a broader effort to develop non-opioid analgesics structurally related to epibatidine. Epibatidine, a natural alkaloid, exhibits potent analgesic activity but suffers from severe toxicity due to its indiscriminate nAChR activation. Compound 1a was designed to retain the bicyclic framework of epibatidine while introducing a chloropyridazinyl substituent to enhance selectivity for the α4β2 nAChR subtype. Binding assays confirmed its high affinity ($$K_i = 4.1 \pm 0.21 \, \text{nM}$$) for this receptor, with functional studies showing no activity at neuromuscular junctions, underscoring its improved safety profile.

Synthetic Methodologies

Original 1998 Route: Bicyclic Core Functionalization

The seminal synthesis of Compound 1a involved a two-step strategy focusing on functionalization of the preformed 3,8-diazabicyclo[3.2.1]octane core:

  • Core Preparation :
    The bicyclic amine was synthesized via a multistep sequence starting from adipic acid derivatives. Cyclization under alkaline conditions with benzylamine generated the diazabicyclo[3.2.1]octane scaffold, followed by acidic hydrolysis to yield the free amine.

  • Chloropyridazinyl Introduction :
    The 3-position of the bicyclic core was substituted with a 6-chloro-3-pyridazinyl group using nucleophilic aromatic substitution (SNAr). Reaction conditions included a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (80–100°C), achieving moderate yields (45–55%).

Key Data :

  • Subcutaneous dose efficacy: 1 mg/kg induced significant analgesia in the hot plate assay.
  • Reaction yield for final step: ~50%.

Patent-Certified Route: tert-Butyl Carbamate Protection

A 2023 Chinese patent (CN117865969A) detailed an optimized route for 3,8-diazabicyclo[3.2.1]octane derivatives, emphasizing tert-butyl carbamate (Boc) protection to enhance intermediate stability:

  • Cyclization and Anhydride Formation :
    Adipic acid derivatives were cyclized with benzylamine under alkaline conditions, followed by treatment with acetic anhydride to form an internal anhydride.

  • Amide Formation and CDI-Mediated Cyclization :
    Ammonia hydrolysis generated a monoamide intermediate, which underwent carbodiimide (CDI)-mediated cyclization to yield a bicyclic lactam. Reduction with lithium aluminum hydride (LiAlH4) restored the amine functionality.

  • Boc Protection and Deprotection :
    The free amine was protected with Boc anhydride, and subsequent palladium-catalyzed hydrogenolysis removed the benzyl group, yielding the Boc-protected bicyclic amine. Final deprotection provided the target compound.

Advantages :

  • Total yield: 86% over three steps.
  • Avoids enzymatic methods, favoring industrial scalability.

Comparative Analysis of Methods

Yield and Scalability

  • 1998 Route : Limited by moderate yields (50%) in the final substitution step.
  • 2023 Patent Route : Achieves 86% yield through optimized Boc protection and one-pot reduction-protection sequences.

Cost Considerations

The patent method reduces reliance on expensive reagents (e.g., enzymatic catalysts), cutting production costs by ~40% compared to earlier routes.

化学反应分析

Types of Reactions

3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce various substituted analogs of the original compound .

科学研究应用

Nicotinic Acetylcholine Receptor Interactions

Research indicates that derivatives of 6-chloropyridazine, including 3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane, exhibit significant binding affinity towards nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in neurological functions and are implicated in various disorders such as Alzheimer's disease and pain management .

Binding Studies:

  • Molecular docking simulations and binding assays are employed to elucidate the mechanism of action of this compound.
  • Studies have shown that modifications to the chloropyridazine moiety can enhance binding affinity and selectivity for specific nAChR subtypes .

Potential Therapeutic Uses

The unique pharmacological profile of this compound positions it as a candidate for developing therapeutic agents targeting neurodegenerative diseases and chronic pain conditions .

Case Studies:

  • A study published in the Journal of Medicinal Chemistry explored various derivatives of chloropyridazine and their effects on nAChRs, demonstrating the potential for developing new analgesics .
  • Another research effort highlighted the compound's role in modulating neurotransmitter release, suggesting applications in treating cognitive deficits associated with neurodegenerative diseases .

Synthetic Pathways

The synthesis of this compound involves several synthetic strategies aimed at functionalizing the bicyclic structure while maintaining biological activity.

Synthesis Techniques:

  • Functionalization Reactions: These reactions allow for the introduction of various substituents to enhance biological activity or selectivity.
  • Derivatization Approaches: Creating analogs through derivatization can lead to compounds with improved pharmacokinetic properties .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureUnique Features
8-Azabicyclo[3.2.1]octaneStructureLacks halogen substituents; primarily studied for analgesic properties
EpibatidineStructurePotent analgesic; contains a similar bicyclic structure but differs in substitution patterns
6-Chloropyridazine DerivativesVariousFocus on different substituents on the pyridazine ring; varying biological activities

The structural characteristics of this compound may confer distinct pharmacological properties compared to its analogs, particularly in terms of receptor binding and therapeutic efficacy.

作用机制

The compound exerts its effects primarily by acting as an agonist at nicotinic acetylcholine receptors. These receptors are involved in various physiological processes, including neurotransmission and muscle contraction. By binding to these receptors, the compound can modulate their activity, leading to various biological effects .

相似化合物的比较

Comparison with Structural Analogues

Epibatidine and Its Derivatives

Epibatidine (7-azabicyclo[2.2.1]heptane core) serves as the foundational template for Compound 1a. Key comparisons include:

Parameter Epibatidine Compound 1a Homoepibatidine (Compound 33)
Core Structure 7-Azabicyclo[2.2.1]heptane 3,8-Diazabicyclo[3.2.1]octane Expanded azabicycloheptane
Substituent 6-Chloro-3-pyridinyl 6-Chloro-3-pyridazinyl 6-Chloro-3-pyridinyl
α4β2 nAChR Ki ~0.01 nM (picomolar) 4.1 nM 0.23 nM
Analgesic Dose 10 μg/kg 1 mg/kg 40 μg/kg
Selectivity High neuromuscular activity No neuromuscular activity Not reported
  • Structural Impact: The diazabicyclo[3.2.1]octane core in Compound 1a introduces additional nitrogen atoms and ring flexibility compared to epibatidine’s rigid bicyclo[2.2.1]heptane. This likely reduces toxicity (e.g., neuromuscular side effects) while retaining nanomolar affinity .
  • Homoepibatidine : A close derivative with a modified core exhibits superior binding (Ki = 0.23 nM) but requires higher doses for analgesia, suggesting divergent pharmacokinetic profiles .

Other Diazabicyclo[3.2.1]octane Derivatives

a) 3-Substituted Derivatives
  • 3-(Phenylmethyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride : Lacks reported nAChR activity but serves as a precursor for cytotoxic agents. Its benzyl substituent highlights the role of lipophilic groups in modulating bioactivity .
  • 3-[p-Chlorophenyl(phenyl)methyl]-8-methyl-3,8-diazabicyclo[3.2.1]octane : Demonstrates moderate cytotoxicity (IC50 ~10 μM) against leukemia cell lines, emphasizing the impact of bulky aryl substituents on antiproliferative activity .
b) 8-Substituted Derivatives
  • Derivatives like 8-carbethoxy variants show utility in antiviral research (e.g., maraviroc analogues) .

Non-Diazabicyclic Analogues

  • Piperazine/Homopiperazine Derivatives: Substitution with 6-chloro-3-pyridazinyl groups yields compounds with Ki values in the nanomolar range (e.g., 2–20 nM). However, these lack the conformational rigidity of diazabicyclic cores, leading to reduced in vivo efficacy .
  • Azaprocin : A 3,8-diazabicyclo[3.2.1]octane derivative with a distinct substituent profile, azaprocin exhibits opioid-like analgesia (10× morphine’s potency) but operates via μ-opioid receptors, underscoring the scaffold’s versatility .

Pharmacophoric and Conformational Insights

  • Key Pharmacophore Elements :
    • Pyridazinyl Chlorine : Essential for nAChR binding; removal reduces affinity by >100-fold .
    • Bicyclic Core : The 3,8-diazabicyclo[3.2.1]octane scaffold mimics epibatidine’s spatial arrangement, with NMR and modeling studies confirming overlapping conformations despite core differences .
  • Conformational Flexibility : Molecular dynamics reveal that Compound 1a adopts a "pseudo-equatorial" orientation of the pyridazinyl group, optimizing interactions with nAChR subtypes. This contrasts with epibatidine’s fixed "axial" conformation, which may contribute to its higher off-target toxicity .

生物活性

3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane, also known as DBO-83, is a compound characterized by its unique bicyclic structure and the presence of a chloropyridazine moiety. The compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C10_{10}H13_{13}ClN4_4
  • Molecular Weight : 224.69 g/mol
  • CAS Number : 1269198-85-7
  • Synonyms : DBO-83, 3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Type III Secretion System (T3SS) : In studies assessing its effects on bacterial pathogens, this compound demonstrated the ability to inhibit the T3SS, which is crucial for the virulence of certain bacteria such as Salmonella and Shigella. At concentrations around 50 μM, it was shown to reduce secretion levels by approximately 50% without completely inhibiting the process .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against a range of pathogens. Its structural features suggest potential interactions with bacterial membranes or critical enzymes involved in bacterial metabolism.

Case Studies and Research Findings

A comprehensive review of available literature reveals several significant findings regarding the biological activity of this compound:

StudyObjectiveFindings
Pendergrass et al., 2020Assessing T3SS inhibitionCompound inhibited secretion at 50 μM; downregulates major activator ler .
EPA CompTox DatabaseToxicological profileNo significant toxicity reported at standard testing concentrations; further studies recommended for long-term effects .
PubChem DatabaseChemical properties and biological activitiesIdentified as having potential applications in drug development due to its unique structure and activity profile .

Potential Applications

Given its biological activities, this compound may have applications in:

  • Antibiotic Development : Its ability to inhibit bacterial virulence factors positions it as a candidate for developing new antibiotics.
  • Research Tool : The compound can be used in laboratory settings to study T3SS mechanisms and bacterial pathogenesis.

常见问题

Basic: What are the primary synthetic routes for 3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane?

Answer:
The synthesis typically involves multi-step strategies starting from bicyclic precursors. One method begins with dimethyl meso-2,5-dibromoadipate, which is converted to cis-dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate. Subsequent reaction with benzylamine yields 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione, followed by reduction and hydrogenolysis to remove protecting groups. Chloropyridazinyl groups are introduced via nucleophilic substitution or coupling reactions . For scale-up, bromination of adipic acid derivatives and ring-closing reactions are preferred due to reproducibility .

Basic: What structural features contribute to its pharmacological activity?

Answer:
The bicyclo[3.2.1]octane scaffold provides rigidity, mimicking the conformation of epibatidine, a natural alkaloid with potent nicotinic activity. The 6-chloropyridazinyl group enhances binding affinity to neuronal nicotinic acetylcholine receptors (nAChRs), particularly α4β2 subtypes. Computational studies suggest the chlorine atom stabilizes receptor-ligand interactions through hydrophobic and halogen bonding .

Basic: Which pharmacological targets are associated with this compound?

Answer:
The compound exhibits high affinity for α4β2 nAChRs (Ki = 4.1 ± 0.21 nM), making it a candidate for CNS disorders. It also acts as a µ-opioid receptor agonist in structural analogs, with antinociceptive effects comparable to morphine but without respiratory depression . Binding assays using radiolabeled ligands (e.g., [³H]cytisine) confirm subtype specificity .

Advanced: How can conformational analysis guide SAR studies?

Answer:
Quantum mechanics (QM) calculations and X-ray crystallography reveal that the bicyclic core adopts a boat-chair conformation, aligning with epibatidine’s pharmacophore. Substituents at the 3- and 8-positions influence receptor binding:

  • 3-position : Bulky groups (e.g., chloropyridazinyl) enhance α4β2 affinity.
  • 8-position : Acyl chains (e.g., propionyl) modulate µ-opioid selectivity.

Comparative studies using morphine and epibatidine as reference structures highlight the importance of nitrogen spacing (4.6–5.2 Å) for dual nAChR/opioid activity .

Advanced: What methodologies resolve contradictions in binding data across studies?

Answer:
Discrepancies in Ki values may arise from assay conditions (e.g., radioligand choice, cell line variability). To reconcile

  • Unified Assay Protocols : Use standardized α4β2 nAChR membranes (e.g., HEK-293 cells) and [³H]epibatidine as a universal ligand.
  • Conformational Profiling : NMR spectroscopy or X-ray crystallography verifies active conformations under physiological conditions.
  • Functional Assays : Electrophysiology (e.g., patch-clamp) confirms agonist/antagonist behavior, complementing binding studies .

Advanced: How does in vivo efficacy correlate with in vitro binding data?

Answer:
In mice models, subcutaneous administration (1–5 mg/kg) shows dose-dependent antinociception in hot-plate and abdominal constriction tests. The ED₅₀ value (1.2 mg/kg) aligns with α4β2 Ki values (~4 nM), confirming target engagement. Mecamylamine (nAChR antagonist) reverses effects, validating mechanism .

Advanced: What analytical techniques characterize purity and stability?

Answer:

  • HPLC-MS : Quantifies impurities (e.g., dechlorinated byproducts) with a C18 column and acetonitrile/water gradient.
  • ¹H/¹³C NMR : Assigns stereochemistry using NOESY (nuclear Overhauser effect) for bicyclic protons.
  • Stability Studies : Accelerated degradation (40°C/75% RH) monitors hydrolysis of the chloropyridazinyl group .

Advanced: How do structural modifications affect metabolic stability?

Answer:

  • N-Methylation : Reduces CYP3A4-mediated oxidation (e.g., 8-methyl analogs show 2-fold higher plasma half-life).
  • PEGylation : Improves solubility but decreases blood-brain barrier penetration.
  • Prodrug Strategies : Esterification of the 8-amine group enhances oral bioavailability .

Advanced: What computational tools predict off-target interactions?

Answer:

  • Molecular Docking (AutoDock Vina) : Screens against >200 GPCRs and ion channels.
  • MD Simulations (GROMACS) : Assesses binding stability over 100 ns trajectories.
  • Pharmacophore Modeling (MOE) : Identifies overlap with opioid receptor ligands, flagging potential µ-opioid cross-reactivity .

Advanced: How does the compound compare to epibatidine in toxicity profiles?

Answer:
While epibatidine exhibits cardiotoxicity (hERG IC₅₀ = 0.3 µM), the title compound shows reduced hERG inhibition (IC₅₀ > 10 µM) due to lower basicity. In vitro cytotoxicity (HepG2 cells) confirms a safety window (CC₅₀ = 120 µM vs. therapeutic IC₅₀ = 4 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。